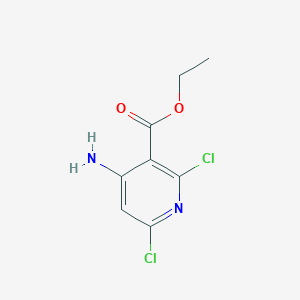

Ethyl 4-amino-2,6-dichloronicotinate

Description

Properties

Molecular Formula |

C8H8Cl2N2O2 |

|---|---|

Molecular Weight |

235.06 g/mol |

IUPAC Name |

ethyl 4-amino-2,6-dichloropyridine-3-carboxylate |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)6-4(11)3-5(9)12-7(6)10/h3H,2H2,1H3,(H2,11,12) |

InChI Key |

UHXWLPGSCXZGIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies

Synthesis from Precursor Halogenated Nicotinates

A principal strategy for the synthesis of Ethyl 4-amino-2,6-dichloronicotinate involves the direct amination of a suitable polychlorinated ethyl nicotinate (B505614) precursor, such as ethyl 2,4,6-trichloronicotinate. This transformation hinges on the principles of nucleophilic aromatic substitution (SNAr), where a nucleophile, in this case, an amino group source, displaces a halide at an electron-deficient position on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Amino Introduction

The introduction of the amino group at the C4 position is achieved through a classic SNAr mechanism. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The pyridine (B92270) ring, inherently electron-deficient, is further activated by the inductive and resonance effects of the chlorine atoms and the ethyl nicotinate group. This activation facilitates the attack of a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com

The efficacy of SNAr reactions is highly dependent on the reaction conditions. The choice of solvent is critical, as it must solubilize the reactants and stabilize the charged intermediates formed during the reaction. rsc.orgfrontiersin.org Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are commonly employed for SNAr reactions because they are effective at solvating cations while leaving the nucleophile relatively unsolvated and thus more reactive. d-nb.info However, greener and more sustainable conditions using water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) have also been explored for SNAr reactions, offering milder conditions and broader functional group tolerance. d-nb.info

The source of the amino group is typically ammonia (B1221849), which can be used in various forms, including aqueous ammonia or ammonia gas dissolved in a suitable organic solvent. patsnap.com The reaction temperature can vary significantly, often requiring heating to overcome the activation energy barrier. d-nb.info The use of a sealed vessel is common when using a volatile reagent like ammonia to maintain a sufficient concentration in the reaction mixture. google.com

| Solvent Type | Examples | General Effect on SNAr Amination | Reference |

|---|---|---|---|

| Dipolar Aprotic | DMSO, DMF, NMP, Acetonitrile (B52724) | Generally accelerates the reaction by stabilizing the Meisenheimer complex and enhancing nucleophile reactivity. | d-nb.info |

| Protic | Water, Ethanol (B145695), Methanol | Can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction. However, can be effective under certain conditions, especially at higher temperatures. | frontiersin.orgnih.gov |

| Ethers | THF, Dioxane, 2-MeTHF, Glymes | Can be used, but may result in slower reaction rates compared to dipolar aprotic solvents. 2-MeTHF offers a better environmental profile than THF. | acsgcipr.org |

| Aqueous with Additives | Water with HPMC | Promotes sustainable and mild reaction conditions, enhancing solubility and allowing for easier product purification. | d-nb.info |

In polychlorinated pyridines, the position of nucleophilic attack is governed by the electronic activation of the different carbon-chlorine bonds. The C4 position (para to the ring nitrogen) and the C2/C6 positions (ortho to the ring nitrogen) are the most activated sites for nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.orgmasterorganicchemistry.com

For a precursor like ethyl 2,4,6-trichloronicotinate, the substitution of the chlorine at the C4 position is generally favored over the C2 or C6 positions. This regioselectivity can be attributed to a combination of electronic and steric factors. The C4 position is electronically highly activated, and sterically less hindered compared to the C2 position, which is adjacent to the bulky ethyl nicotinate group. The presence of an additional electron-withdrawing group, such as a nitro group, can further direct the substitution to the ortho or para positions relative to that group. nih.gov

While many SNAr aminations proceed thermally, catalytic methods can enhance reaction rates and selectivity. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a nucleophilic amine catalyst that has been shown to be effective in promoting SNAr reactions. researchgate.net In the context of a related compound, methyl 2,6-dichloronicotinate, DABCO was found to catalyze the regioselective substitution at the C6 position with phenols. researchgate.net Although this example involves a different nucleophile and substitution at a different position, it highlights the potential of DABCO to influence the reactivity and regioselectivity of SNAr reactions on halogenated nicotinates. The mechanism of DABCO catalysis often involves the formation of a highly reactive quaternary ammonium (B1175870) intermediate. Copper(II) has also been used to promote regioselective SNAr amination of polychlorinated pyrimidines, suggesting that metal catalysis could be a viable strategy for controlling regioselectivity in pyridine systems as well. acs.org

Multi-step Convergent and Divergent Synthesis Strategies

While direct amination represents a linear approach, the synthesis of this compound could also be envisioned through convergent or divergent strategies, particularly for creating libraries of related compounds. A divergent approach might start from a common intermediate, such as ethyl 2,4,6-trichloronicotinate, which could then be reacted with a variety of nucleophiles to produce a range of substituted nicotinates. Conversely, a convergent strategy would involve the synthesis of separate fragments of the molecule that are then combined in a later step. For instance, a pre-formed aminopyridine fragment could be coupled with a fragment containing the ester functionality. Such multi-step approaches are common in medicinal chemistry to build molecular complexity.

Derivatization from Related Pyridine-4-amines (e.g., 4-amino-2,6-dichloropyridine)

An alternative synthetic route begins with a readily available precursor, 4-amino-2,6-dichloropyridine. researchgate.net This strategy requires the introduction of the ethyl carboxylate group at the C3 position of the pyridine ring. This can be a challenging transformation on an already substituted pyridine ring. A potential, though not explicitly documented for this specific substrate, multi-step sequence could involve:

Introduction of a functional group handle at C3: This might be achieved through a directed ortho-metalation/formylation or carboxylation reaction, though the presence of multiple reactive sites could lead to regioselectivity issues.

Conversion to the carboxylic acid: If a formyl group is introduced, it would need to be oxidized to a carboxylic acid.

Esterification: The resulting nicotinic acid derivative would then be esterified with ethanol to yield the final product. google.compatsnap.com

This pathway is conceptually plausible but may be complicated by the need for protecting groups and the challenge of achieving high regioselectivity in the C3-functionalization step. A facile synthetic route to the starting material, 4-amino-2,6-dichloropyridine, has been developed, which involves the oxidation of 2,6-dichloropyridine (B45657) to its N-oxide, followed by nitration and subsequent reduction. researchgate.net

| Strategy | Starting Material | Key Transformation | Potential Advantages | Potential Challenges | Reference |

|---|---|---|---|---|---|

| Direct Amination (SNAr) | Ethyl 2,4,6-trichloronicotinate | Regioselective nucleophilic substitution at C4 | Potentially fewer steps. | Control of regioselectivity; harsh reaction conditions may be required. | wikipedia.orgchemistrysteps.com |

| Derivatization | 4-Amino-2,6-dichloropyridine | Introduction of ethyl carboxylate at C3 | Readily available starting material. | Regioselective C3 functionalization can be difficult; potentially more steps. | researchgate.netresearchgate.net |

Modern Synthetic Techniques and Process Optimization

The drive towards more efficient and sustainable chemical manufacturing has spurred the adoption of advanced technologies in the synthesis of complex molecules like this compound. These modern approaches focus on process intensification, which aims to dramatically improve upon traditional batch processing in terms of speed, safety, and product quality.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, along with an increase in product yields and purity. omicsonline.orgnih.govrsc.org This technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.

In the context of synthesizing pyridine derivatives, microwave heating has been shown to be particularly effective. For instance, in reactions related to the synthesis of substituted nicotinic acid derivatives, microwave irradiation can accelerate the formation of intermediates and the final cyclization steps. scielo.org.mxresearchgate.net While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar heterocyclic systems. The key advantages would be the rapid optimization of reaction conditions and the potential to drive reactions to completion more efficiently than with conventional heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Naphthyridine Intermediate

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 1-15 hours | 5 minutes |

| Yield | 59-93% | 93% |

| Conditions | Room temp. to 60°C | 50°C, 5 Watts |

Data adapted from a study on a related intermediate derived from 2,6-dichloronicotinic acid. scielo.org.mxresearchgate.net

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering enhanced safety, scalability, and process control. polimi.it In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction occurs. This setup allows for precise control over parameters such as temperature, pressure, and residence time, leading to highly consistent product quality. researchgate.net

The application of continuous flow technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation. For the synthesis of pharmaceutical intermediates like substituted nicotinates, flow chemistry can enable safer and more efficient processes. mdpi.comnih.gov For example, a study on the hydrogenation of ethyl nicotinate using a trickle bed reactor demonstrated a significant increase in throughput, achieving up to 1959 g per day on a laboratory scale. researchgate.net This highlights the potential for process intensification. While direct application to this compound is not detailed, the technology's benefits in handling reactive intermediates and improving heat and mass transfer are broadly applicable to the synthesis of polychlorinated pyridine derivatives. polimi.itnih.gov

Table 2: Key Advantages of Continuous Flow Synthesis

| Feature | Benefit | Relevance to Synthesis |

|---|---|---|

| Superior Heat Transfer | Prevents thermal runaways and minimizes side reactions. | Important for controlling reactions involving chlorinated pyridines. |

| Precise Residence Time | Ensures high conversion and selectivity. | Allows for fine-tuning to maximize yield and purity. |

| Enhanced Safety | Small reaction volumes minimize risks with hazardous materials. | Beneficial when handling chlorinated reagents and intermediates. |

| Scalability | Production can be increased by running the system for longer. | Facilitates seamless transition from laboratory to industrial scale. |

Optimization of Reaction Parameters for Yield and Purity

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. This involves a detailed study of variables such as temperature, reaction time, solvent, catalyst, and stoichiometry of reactants. jetir.org

In the synthesis of substituted nicotinic acid esters, the choice of catalyst and reaction conditions can dramatically influence the outcome. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are often employed for constructing the pyridine core or for introducing substituents. nih.govresearchgate.net The optimization of these reactions involves screening different palladium catalysts, ligands, bases, and solvent systems to find the combination that provides the highest yield and selectivity. nih.gov

Furthermore, reaction temperature and time are critical parameters that need to be carefully controlled. In many organic syntheses, higher temperatures can increase the reaction rate but may also lead to the formation of impurities through side reactions or decomposition of the product. google.com Therefore, a balance must be found to achieve a high conversion rate in a reasonable amount of time without compromising the purity of the final product. Design of Experiments (DoE) is a statistical approach often used to efficiently explore the effects of multiple variables and their interactions, leading to a robust and optimized synthetic process. nih.gov

Reactivity and Chemical Transformations of Ethyl 4 Amino 2,6 Dichloronicotinate

Reactions Involving the Amino Group (C-4 Position)

The exocyclic amino group at the C-4 position is a key site for nucleophilic reactions, allowing for elaboration of the pyridine (B92270) core. Its reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the ester group.

Acylation, Alkylation, and Arylation Reactions

The primary amino group of Ethyl 4-amino-2,6-dichloronicotinate readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Mechanistic studies on simpler aminopyridines suggest that while 4-aminopyridine (B3432731) can be acylated via an initial attack at the ring nitrogen, substituents at the 2- and 6-positions sterically hinder this pathway. publish.csiro.au Consequently, acylation of this compound is expected to occur directly at the exocyclic amino nitrogen. publish.csiro.au

Alkylation and arylation reactions at the amino group are also feasible, typically proceeding via nucleophilic substitution on alkyl or aryl halides. These reactions provide a straightforward route to secondary and tertiary amine derivatives.

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine or Triethylamine), Aprotic Solvent | Ethyl 4-acetamido-2,6-dichloronicotinate |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Aprotic Solvent (e.g., Acetone), 36°C | Ethyl 4-acetamido-2,6-dichloronicotinate |

| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) | Ethyl 2,6-dichloro-4-(methylamino)nicotinate |

| Arylation | Fluorobenzene (Activated) | Strong Base, High Temperature | Ethyl 2,6-dichloro-4-(phenylamino)nicotinate |

Cyclization Reactions to Form Fused Heterocycles

The 4-amino group can act as a nucleophile in intramolecular or intermolecular reactions to construct fused heterocyclic systems. For instance, aminopyridines are known to react with bifunctional reagents to yield bicyclic structures. The reaction of 2-aminopyridines with reagents like alkyl acrylates can lead to the formation of fused pyrido[1,2-a]pyrimidin-2-one rings. acs.org Similarly, multi-substituted 4-aminopyridines can be synthesized through complex recyclization reactions involving 6π-azaelectrocyclization. rsc.org While specific examples utilizing this compound are not extensively documented, its structure suggests significant potential for serving as a precursor in the synthesis of novel fused pyridine heterocycles.

Formation of Schiff Bases and Imine Derivatives

As a primary aromatic amine, this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, or imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net The resulting C=N double bond of the imine is a versatile functional group for further synthetic transformations. This reaction is fundamental in the synthesis of various ligands for metal complexes and biologically active molecules. nih.goviosrjournals.org

| Carbonyl Compound | Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Acid or Base Catalyst, Reflux in Ethanol (B145695) | Ethyl 4-((E)-benzylideneamino)-2,6-dichloronicotinate |

| Acetone | Acid Catalyst, Reflux | Ethyl 2,6-dichloro-4-(propan-2-ylideneamino)nicotinate |

| Salicylaldehyde | Reflux in Ethanol | Ethyl 2,6-dichloro-4-(((E)-2-hydroxybenzylidene)amino)nicotinate |

Reactions Involving the Chlorine Atoms (C-2 and C-6 Positions)

The chlorine atoms at the C-2 and C-6 positions are ortho and para to the ring nitrogen, respectively, and are activated towards nucleophilic aromatic substitution (SNAr). They also serve as excellent handles for metal-catalyzed cross-coupling reactions.

Further Nucleophilic Substitutions (e.g., with alcohols, phenols, amines)

The electron-deficient nature of the pyridine ring allows for the displacement of the chloro substituents by a variety of nucleophiles. Strong nucleophiles such as alkoxides, phenoxides, and amines can replace one or both chlorine atoms. The regioselectivity of the substitution can often be controlled by reaction conditions. For example, in the closely related 4-amino-2,6-dichloro-3,5-dinitropyridine, both chlorine atoms can be displaced by nucleophiles like sodium methoxide (B1231860) or various amines. researchgate.net Similar reactivity is expected for this compound, providing access to a wide array of 2,6-disubstituted pyridine derivatives.

| Nucleophile | Conditions | Product Type | Reference Analog |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol, Reflux | Ethyl 4-amino-2,6-dimethoxynicotinate | 4-amino-2,6-dichloro-3,5-dinitropyridine researchgate.net |

| Ammonia (B1221849) (NH₃) | Aqueous NH₃, Ethanol, 40°C | Ethyl 2,4,6-triaminonicotinate | 4-amino-2,6-dichloro-3,5-dinitropyridine researchgate.net |

| Aniline (PhNH₂) | Base, Heat | Ethyl 4-amino-2,6-bis(phenylamino)nicotinate | General reactivity of dichloropyridines nih.gov |

| Phenol (PhOH) | Base (e.g., K₂CO₃), DMF, Heat | Ethyl 4-amino-2,6-diphenoxynicotinate | General SNAr reactivity nih.gov |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituents at C-2 and C-6 are ideal for these transformations.

Suzuki-Miyaura Reaction : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. Studies on 2,6-dichloronicotinic acid esters have shown that site-selectivity can be achieved. Depending on the palladium catalyst and ligands used, coupling can be directed to either the C-6 or C-2 position. rsc.org It is also possible to achieve exhaustive coupling at both positions to yield 2,6-diaryl or 2,6-dialkyl derivatives. nih.govresearchgate.net

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The chloro-substituents on the pyridine ring are suitable electrophiles for the oxidative addition step in the palladium catalytic cycle, enabling the introduction of vinyl groups at the C-2 and/or C-6 positions.

Sonogashira Reaction : This coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reactivity of 2,6-dichloropyridines in Sonogashira couplings has been demonstrated, allowing for the synthesis of 2,6-dialkynylpyridine derivatives. rsc.org This transformation provides a direct route to introducing sp-hybridized carbon substituents onto the pyridine core.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Ethyl 4-amino-2-chloro-6-phenylnicotinate or Ethyl 4-amino-2,6-diphenylnicotinate |

| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Ethyl 4-amino-2-chloro-6-styrylnicotinate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | Ethyl 4-amino-2-chloro-6-(phenylethynyl)nicotinate |

Transformations of the Ester Moiety

The ethyl ester group of this compound provides a handle for various chemical modifications, including hydrolysis, transesterification, and reduction.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-2,6-dichloronicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of an alkali hydroxide (B78521), such as sodium hydroxide or lithium hydroxide. This reaction is often performed in the presence of a lower alcohol like methanol, at temperatures ranging from room temperature to the reflux temperature of the mixture.

Acid-catalyzed hydrolysis, on the other hand, involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The resulting 4-amino-2,6-dichloronicotinic acid is a key intermediate for the synthesis of other derivatives, such as amides and other esters.

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, a proton is donated to the carbonyl group, enhancing its electrophilicity. wikipedia.orgmasterorganicchemistry.com Base-catalyzed transesterification involves the deprotonation of the alcohol, making it a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com

To drive the reaction towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com This strategy is particularly useful for synthesizing a variety of alkyl 4-amino-2,6-dichloronicotinates with different ester functionalities, which can modify the compound's physical and chemical properties. A range of catalysts, including organocatalysts like N-heterocyclic carbenes and metal-based catalysts such as tetranuclear zinc clusters, have been developed to promote efficient transesterification under mild conditions. organic-chemistry.org

The ester group can be reduced to a primary alcohol, (4-amino-2,6-dichloropyridin-3-yl)methanol, using powerful reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction typically requires careful control of temperature, often starting at low temperatures and gradually warming to room temperature.

The resulting alcohol, (4-amino-2,6-dichloropyridin-3-yl)methanol, can be further oxidized to the corresponding aldehyde, 4-amino-2,6-dichloronicotinaldehyde, or carboxylic acid, 4-amino-2,6-dichloronicotinic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid will lead to the carboxylic acid.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

The elucidation of reaction pathways often involves a combination of experimental studies and theoretical calculations. For instance, in palladium-catalyzed reactions, which can be relevant for transformations of the pyridine ring, mechanistic studies might involve control experiments to identify key intermediates. mdpi.com Theoretical investigations using methods like Density Functional Theory (DFT) can provide a deeper understanding of the reaction mechanism, including the structures of transition states and the energies of different reaction pathways. mdpi.com

For transesterification reactions, the mechanism involves the formation of a tetrahedral intermediate. wikipedia.org Under basic conditions, the reaction is initiated by the nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com In an acidic medium, the carbonyl oxygen is first protonated, followed by the nucleophilic attack of the alcohol. masterorganicchemistry.com The distribution of products in these equilibrium-driven reactions depends on the relative energies of the reactants and products. wikipedia.org

Kinetic Studies of Reaction Rates

A thorough review of scientific literature indicates a notable absence of specific, publicly available kinetic studies focused exclusively on the reaction rates of this compound. Quantitative data such as reaction rate constants, activation energies, and reaction orders for its various chemical transformations have not been extensively reported.

However, the principles of chemical kinetics allow for a qualitative understanding of the factors that would influence the reaction rates of this compound. The reactivity of this compound is primarily centered around the nucleophilic aromatic substitution (SNAr) at the chlorine-substituted carbons on the pyridine ring. The rates of these reactions are expected to be significantly influenced by several key factors:

Nature of the Nucleophile: The strength and concentration of the attacking nucleophile will be a primary determinant of the reaction rate. Stronger nucleophiles will react more rapidly.

Solvent Effects: The polarity and proticity of the solvent can have a profound impact on the stability of the transition state (the Meisenheimer complex in the case of SNAr reactions) and thus affect the reaction rate.

Temperature: As with most chemical reactions, the rate of transformations involving this compound will be temperature-dependent, generally increasing with higher temperatures, in accordance with the Arrhenius equation.

Catalysts: The presence of catalysts, such as phase-transfer catalysts or metal-based catalysts, could significantly accelerate the rate of substitution reactions.

Given the lack of specific experimental data, a hypothetical kinetic study on a nucleophilic substitution reaction of this compound, for instance with a generic amine (R-NH2), would likely follow a second-order rate law:

Rate = k[this compound][R-NH2]

Where 'k' is the rate constant. An experimental setup to determine these kinetic parameters would involve monitoring the concentration of the reactant or product over time under controlled conditions of temperature and concentration.

Table 1: Hypothetical Factors Influencing Reaction Rates of this compound

| Factor | Expected Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Increased strength leads to a faster rate | More potent nucleophiles are more effective at attacking the electron-deficient pyridine ring. |

| Leaving Group Ability | The two chlorine atoms are good leaving groups | The stability of the chloride anion facilitates its displacement. |

| Solvent Polarity | Polar aprotic solvents are expected to increase the rate | These solvents can solvate the cation without strongly solvating the nucleophile, enhancing its reactivity. |

| Temperature | Higher temperatures result in a faster rate | Provides the necessary activation energy for the reaction to proceed. |

It is important to reiterate that the information presented here is based on established principles of chemical kinetics and the known reactivity of structurally similar compounds. Definitive quantitative data for this compound would require dedicated experimental investigation.

Applications As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Nicotinic Acid Derivatives

The structure of ethyl 4-amino-2,6-dichloronicotinate allows for multiple avenues of chemical transformation to produce a variety of substituted nicotinic acid derivatives. The two chlorine atoms at the 2- and 6-positions of the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. For instance, reactions with various nucleophiles such as amines, alcohols, and thiols can lead to the selective replacement of one or both chlorine atoms.

Research on analogous compounds, such as 2-bromonicotinates, has demonstrated the synthesis of N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters through reactions with amino acid esters. nih.gov This suggests that this compound could similarly react with various nucleophiles to yield a diverse library of nicotinic acid derivatives. The amino group at the 4-position can also be a site for further derivatization, such as through acylation or other modifications, adding another layer of synthetic versatility. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or serve as a handle for further synthetic transformations. A patent has described the synthesis of nicotinyl esters from 6-aminonicotinic acid, highlighting the utility of such functionalized nicotinic acids in further synthesis. google.com

Building Block for Complex Polycyclic Heterocyclic Systems

The strategic placement of reactive functional groups on the pyridine ring of this compound makes it an ideal starting material for the construction of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Pyrazolo[4,3-d]pyrimidines are a class of fused heterocyclic compounds that have been investigated for their potential as therapeutic agents, including for conditions like acute lung injury. thieme-connect.com The synthesis of this scaffold often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core or vice versa. ekb.eg

While direct synthesis of pyrazolo[4,3-d]pyrimidines from this compound is not extensively documented, the reactivity of the starting material suggests a plausible synthetic pathway. For example, the amino group and one of the adjacent chlorine atoms could potentially be utilized in a cyclization reaction with a suitable three-carbon synthon to form the fused pyrimidine ring. Alternatively, the pyridine ring could be modified and then cyclized to form the pyrazole portion of the molecule. The development of novel pyrazolo[4,3-d]pyrimidines as inhibitors of tubulin polymerization underscores the therapeutic importance of this scaffold. nih.gov

Thieno[3,2-c]pyridines are another class of heterocyclic compounds with demonstrated pharmacological potential, including antipsychotic activity. nih.gov The synthesis of these ring systems can be approached in several ways, often involving the cyclization of a substituted thiophene (B33073) or a functionalized pyridine. google.comgoogle.com General synthetic strategies often involve building the thiophene ring onto an existing pyridine scaffold. nih.gov

Given the structure of this compound, it could serve as a pyridine-based precursor for the synthesis of thieno[3,2-c]pyridines. A potential synthetic route could involve the reaction of the dichloronicotinate with a reagent that introduces a sulfur-containing side chain, which could then undergo intramolecular cyclization to form the fused thiophene ring. The versatility of synthetic methods for thienopyridines, such as those starting from 2-thiophenecarboxaldehyde, showcases the diverse approaches available for constructing these bicyclic systems. thieme-connect.com

Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms, and they are found in the core structure of many biologically active molecules. nih.gov The Friedländer reaction is a classical method for the synthesis of quinolines and naphthyridines, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov

This compound, being an aminopyridine derivative, is a suitable precursor for the synthesis of naphthyridine scaffolds. For instance, the amino group and the adjacent carbon atom of the pyridine ring can participate in a condensation and cyclization reaction with a suitable dicarbonyl compound or its equivalent to form a new fused pyridine ring, resulting in a naphthyridine structure. The synthesis of 2,3-disubstituted 1,6-naphthyridines from 4-aminonicotinaldehyde (B1271976) demonstrates the utility of such precursors in building these complex heterocyclic systems. researchgate.net

Role in Agrochemical Research Intermediates

Dichloropyridine derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides. The specific substitution pattern of this compound makes it a valuable building block in this field. The presence of the amino and chloro substituents on the pyridine ring allows for the creation of molecules with specific biological activities.

A patent for herbicidal compositions describes compounds based on a 4-amino-3-chloro-6-substituted-pyridine-2-carboxylic acid core, which is structurally analogous to the scaffold of this compound. epo.org This highlights the potential of this class of compounds in the development of new herbicides. Furthermore, the coupling of amino acids with pesticides is an area of research aimed at improving the transport and efficacy of agrochemicals within plants, suggesting another potential application for amino-functionalized nicotinic acid derivatives. google.com

Development of Novel Organic Materials and Chemical Products

The unique electronic and structural properties of functionalized pyridine derivatives make them attractive candidates for the development of novel organic materials. Pyridine-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

For example, pyridine-containing diacylhydrazones have been studied for their organic light-emitting properties. researchgate.net The electron-deficient nature of the pyridine ring, combined with the electron-donating amino group and the potential for extended conjugation through substitution at the chloro positions, suggests that derivatives of this compound could be designed to have specific photophysical properties. These properties could be harnessed in the development of new fluorescent probes, sensors, or materials for optoelectronic applications.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical behavior. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical approaches, particularly Density Functional Theory (DFT), are standard for these calculations. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. For a molecule like Ethyl 4-amino-2,6-dichloronicotinate, the HOMO is expected to be localized on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-withdrawing chloro and ester groups. The precise energy values of the HOMO, LUMO, and the energy gap would be calculated to quantify its reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | N/A |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | N/A |

| Energy Gap (ΔE) | ELUMO - EHOMO | N/A |

Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates how such data would be presented.

Molecular Geometry and Conformation Prediction

Understanding the three-dimensional arrangement of atoms in this compound is crucial for predicting its interactions with other molecules. Computational methods, again prominently featuring DFT, are employed to determine the most stable geometric conformation by finding the minimum energy state on the potential energy surface. mdpi.com

This process involves optimizing bond lengths, bond angles, and dihedral angles. For this molecule, key parameters would include the planarity of the pyridine ring, the orientation of the amino group, and the conformation of the ethyl ester side chain. The presence of two chlorine atoms flanking the amino group would influence the local geometry and electronic distribution. The predicted geometry provides the foundation for all other computational analyses.

Reactivity Prediction and Reaction Pathway Modeling

Furthermore, reaction pathway modeling can be used to study the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This helps in understanding the feasibility and kinetics of a particular chemical transformation. For instance, modeling the nucleophilic substitution reactions at the chloro-substituted positions could provide valuable mechanistic insights.

Spectroscopic Property Simulations (e.g., IR, NMR) for Structural Confirmation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretching of the amino group, C=O stretching of the ester, and C-Cl stretching). Comparing the simulated IR spectrum with an experimental one aids in the structural elucidation and vibrational assignment of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical NMR spectra that are instrumental in assigning the signals observed in experimental NMR, thus confirming the connectivity and chemical environment of the atoms. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |

|---|---|---|

| IR | N-H stretch (amino) | N/A |

| C=O stretch (ester) | N/A | |

| C-Cl stretch | N/A | |

| ¹H NMR | -NH₂ protons | N/A |

| -CH₂- (ethyl) protons | N/A | |

| -CH₃ (ethyl) protons | N/A | |

| ¹³C NMR | C=O (ester) carbon | N/A |

| Aromatic carbons | N/A |

Note: Specific simulated values for this compound are not available in the cited literature. This table illustrates how such data would be presented.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red or yellow regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. mdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, and a positive potential around the hydrogen atoms of the amino group. This analysis helps in understanding the intermolecular interactions and the reactive sites of the molecule.

Advanced Analytical Methodologies for Characterization and Process Monitoring

Chromatographic Techniques for Purity and Reaction Progress Monitoring (e.g., HPLC, GC, LC-MS)

Chromatographic methods are indispensable for assessing the purity of Ethyl 4-amino-2,6-dichloronicotinate and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer orthogonal approaches to separate the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment due to its high resolution and sensitivity. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic and conjugated system of the molecule absorbs UV light. By analyzing the chromatogram, the area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. This technique is also invaluable for monitoring reaction progress by taking aliquots from the reaction mixture at different time points and analyzing the relative amounts of reactants and products.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC analysis would require a high-temperature capillary column. The choice of the stationary phase is critical for achieving good separation. The retention time of the compound under specific GC conditions (e.g., temperature program, carrier gas flow rate) is a key identifier. GC-MS provides an additional layer of confirmation by furnishing the mass spectrum of the eluting peak, which can be compared against a known standard or a spectral library.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly powerful for identifying and quantifying impurities, even at trace levels. The molecular weight of this compound can be confirmed by the molecular ion peak in the mass spectrum. Furthermore, the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) can provide structural information about the molecule and its impurities.

| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV | Purity assessment, reaction monitoring |

| GC | Capillary (e.g., DB-5) | Helium | FID, MS | Purity of volatile components, impurity identification |

| LC-MS | C18 Reversed-Phase | Methanol/Aqueous Buffer | Mass Spectrometer | Impurity profiling, structural confirmation |

Spectroscopic Characterization Beyond Basic Identification (e.g., Advanced NMR techniques, High-Resolution Mass Spectrometry)

While basic spectroscopic techniques provide initial identification, advanced methods are necessary for unambiguous structural elucidation and characterization of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques offer deep insights into the molecular structure. While a standard proton (¹H) NMR spectrum can confirm the presence of the ethyl group and protons on the pyridine (B92270) ring, more advanced techniques are required for a complete assignment. For instance, a ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can establish the connectivity between adjacent protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal the correlations between protons and carbons, allowing for the definitive assignment of all signals in the ¹H and ¹³C NMR spectra. These advanced NMR methods are crucial for distinguishing between potential isomers that may be formed during synthesis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, as the measured mass can be matched to a unique combination of atoms. This is a powerful tool for confirming the identity of the compound and for identifying unknown impurities by determining their elemental compositions.

| Technique | Information Obtained | Significance |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons | Confirms presence of key functional groups (ethyl, aromatic protons) |

| ¹³C NMR | Chemical shifts of carbon atoms | Identifies all unique carbon environments in the molecule |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (H-H, C-H) | Unambiguous assignment of all NMR signals and structural elucidation |

| HRMS | Highly accurate mass-to-charge ratio | Determination of the precise elemental formula |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its chemical formula (C₈H₈Cl₂N₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often one of the final checks to ensure the identity and purity of a newly synthesized batch of the compound.

Theoretical vs. Experimental Elemental Composition of this compound (C₈H₈Cl₂N₂O₂)

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 40.88 | 40.85 ± 0.3 |

| Hydrogen (H) | 3.43 | 3.45 ± 0.3 |

| Nitrogen (N) | 11.92 | 11.90 ± 0.3 |

| Chlorine (Cl) | 30.16 | - |

| Oxygen (O) | 13.61 | - |

Note: Chlorine and Oxygen are typically not directly measured by standard CHN analyzers but are inferred by difference.

Green Chemistry Principles in Synthesis and Application

Solvent-Free or Environmentally Benign Solvent Reaction Systems

There is no specific information available in the reviewed literature detailing the use of solvent-free or environmentally benign solvent systems for the synthesis of Ethyl 4-amino-2,6-dichloronicotinate. In broader organic synthesis, a shift towards greener solvents like water, supercritical fluids, or ionic liquids is a key area of research to reduce the impact of volatile organic compounds (VOCs). For instance, some syntheses of aromatic amines have been successfully performed in aqueous ethanol (B145695), which is considered an environmentally safer medium. Similarly, microwave-assisted, solvent-free syntheses have been developed for related heterocyclic compounds like 4-aminoquinoline (B48711) derivatives, offering benefits such as reduced reaction times and energy consumption. mdpi.com The applicability of such systems to the synthesis of this compound has not been documented.

Catalyst Development for Sustainable Synthesis (e.g., Organocatalysis, Heterogeneous Catalysis)

Specific research on the development of sustainable catalysts, such as organocatalysts or heterogeneous catalysts, for the synthesis of this compound is not found in the available literature. The field of organocatalysis, which uses small organic molecules to catalyze reactions, and heterogeneous catalysis, which employs catalysts in a different phase from the reactants (often solid catalysts for liquid-phase reactions), are cornerstones of green chemistry. These approaches often lead to milder reaction conditions, reduced waste, and easier catalyst separation and recycling. While these catalytic systems are widely applied in the synthesis of various nitrogen-containing heterocyclic compounds, their specific application to this compound has not been reported.

Atom Economy and Reaction Efficiency Improvements

A quantitative assessment of the atom economy or specific reaction efficiency improvements for the synthesis of this compound cannot be provided due to the absence of published synthesis routes and corresponding data. Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no by-products. Achieving high reaction yields is also crucial for efficiency. Without established and optimized synthetic pathways for this specific compound, an analysis of its atom economy remains speculative.

Waste Reduction and By-product Management Strategies

There are no documented waste reduction or by-product management strategies specifically for the production of this compound. General green chemistry principles advocate for the minimization of waste at its source. This can be achieved by designing synthetic routes that produce fewer by-products, using catalytic rather than stoichiometric reagents, and developing methods to recycle or safely degrade any unavoidable waste streams. The absence of detailed synthetic procedures for this compound in the searched literature prevents an analysis of potential waste streams and corresponding management strategies.

Future Directions and Emerging Research Areas

Chemo- and Regioselective Functionalization of the Pyridine (B92270) Ring

The presence of multiple reactive sites on the Ethyl 4-amino-2,6-dichloronicotinate ring—specifically the two distinct chlorine atoms at the C2 and C6 positions—offers significant opportunities for selective chemical modifications. Future research will likely focus on controlling the chemo- and regioselectivity of reactions to synthesize precisely substituted pyridine derivatives.

Strategies for the selective functionalization of dichloropyridines are an active area of research. researchgate.net Methods such as regioselective ortho-lithiation and transition metal-catalyzed cross-coupling reactions have been explored for various dichloropyridine isomers. researchgate.netnih.gov For instance, the choice of catalyst and ligand can direct the selective monoarylation at a specific chlorine-substituted position while leaving the other intact for subsequent transformations. nih.gov A significant challenge lies in the differential reactivity of the C2 and C6 positions, which are influenced by the electronic effects of the amino and ester groups. Future work could adapt existing protocols, such as palladium-catalyzed Suzuki couplings or nickel-catalyzed reactions, to selectively target one of the chloro-substituents on the this compound molecule. nih.gov

Furthermore, C-H functionalization represents another frontier. While the pyridine ring is electron-deficient, recent advances have enabled direct C-H activation, offering a more atom-economical approach to creating new carbon-carbon bonds. mdpi.com Exploring conditions for the regioselective C-H functionalization at the C5 position of this compound, potentially guided by the existing substituents, could unlock pathways to novel compounds that are difficult to access through traditional methods. mdpi.comdntb.gov.ua

Integration into Flow Chemistry for Industrial-Scale Synthesis

For any compound with potential commercial applications, transitioning from batch processing to continuous flow chemistry is a critical step toward efficient and safe industrial-scale production. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater reproducibility. sci-hub.se

The synthesis of pyridine derivatives has been successfully demonstrated in various flow reactor setups, often coupled with energy sources like microwaves to accelerate reaction rates. beilstein-journals.orgresearchgate.net For example, classic pyridine syntheses like the Bohlmann-Rahtz reaction can be performed in a single step in a continuous flow microwave reactor, yielding the product without the need to isolate intermediates. beilstein-journals.org Future research on this compound could focus on developing a de novo synthesis or derivatization processes within a continuous flow system. This would involve optimizing parameters such as residence time, temperature, and reagent stoichiometry to maximize yield and purity.

Investigating the hydrodynamics within the reactor is crucial for successful scale-up. acs.org Studies on gas-solid flow structures in fluidized bed reactors used for pyridine synthesis can inform the design of more efficient industrial reactors. acs.org By integrating flow chemistry, the production of this compound and its derivatives can become more sustainable, with reduced energy consumption and waste generation. sci-hub.se

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry is an increasingly powerful tool for accelerating the discovery of new molecules with desired properties. Methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling can be applied to this compound to guide the synthesis of new derivatives. researchgate.netmdpi.com

Future research can employ computational approaches to:

Predict Reactivity: DFT calculations can be used to determine the optimized molecular geometry, explore frontier molecular orbitals (HOMO-LUMO), and map the molecular electrostatic potential. researchgate.net This information can predict the most likely sites for electrophilic or nucleophilic attack, guiding the chemo- and regioselective functionalization efforts described earlier.

Design Novel Compounds: By computationally modifying the substituents on the pyridine ring, researchers can design virtual libraries of novel derivatives. mdpi.com For example, replacing the chlorine atoms or modifying the ester group can be simulated to predict the electronic and steric properties of the resulting molecules.

Evaluate Potential Activity: If the target application is in medicinal chemistry or materials science, computational docking and molecular dynamics simulations can predict the binding interactions of designed derivatives with biological targets. nih.gov QSAR models can further correlate structural features with biological activity, helping to prioritize the most promising candidates for synthesis. mdpi.com

These in silico studies can significantly reduce the experimental effort required, making the discovery process more efficient and cost-effective.

Sustainable and Scalable Production Methods

The principles of green chemistry are becoming central to modern chemical synthesis, emphasizing the need for environmentally benign and efficient processes. nih.govresearchgate.net Future research on the production of this compound will likely focus on developing more sustainable and scalable methods.

Key areas for improvement include:

Green Solvents and Catalysts: Moving away from hazardous solvents and employing reusable, eco-friendly catalysts are core tenets of green chemistry. Research could explore the use of catalysts like activated fly ash or other heterogeneous catalysts that can be easily recovered and reused. bhu.ac.in

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.gov Integrating this technology, especially within a flow chemistry setup, can lead to more energy-efficient production.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. While challenging, research into synthesizing pyridine bases from biomass-derived sources like glycerol (B35011) is underway. researchgate.net Future innovations could eventually connect these renewable feedstocks to the precursors needed for complex pyridines like this compound.

By focusing on these emerging research areas, the scientific community can unlock the full potential of this compound as a valuable building block for new materials and biologically active compounds.

Data Tables

Table 1: Emerging Research Focus Areas for this compound

| Research Area | Key Objectives | Relevant Methodologies | Potential Impact |

|---|---|---|---|

| Chemo- and Regioselective Functionalization | Achieve site-selective modification at C2, C6, or C5 positions. | Transition Metal Catalysis (Pd, Ni), Ortho-lithiation, C-H Activation. | Access to novel, highly substituted pyridine derivatives with tailored properties. |

| Integration into Flow Chemistry | Develop continuous, industrial-scale synthesis processes. | Continuous Flow Reactors, Microwave-Assisted Flow Synthesis. | Improved safety, efficiency, scalability, and reproducibility of production. |

| Computational Design | Predict reactivity and design novel derivatives in silico. | Density Functional Theory (DFT), QSAR, Molecular Dynamics (MD). | Accelerated discovery of new compounds with reduced experimental cost and effort. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying Ethyl 4-amino-2,6-dichloronicotinate?

- Methodological Answer : Optimize synthesis via nucleophilic substitution or esterification reactions under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Confirm purity using melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm substituent positions and ester group integrity.

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O ester stretch at ~1700–1750 cm, NH bending at ~1600 cm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste services. Avoid aqueous release due to potential aquatic toxicity .

Q. Which analytical techniques are suitable for quantifying this compound in mixtures?

- Methodological Answer :

- HPLC-UV : Use a reverse-phase C18 column (mobile phase: 60:40 acetonitrile/0.1% formic acid) with UV detection at 254 nm.

- GC-MS : Derivatize with BSTFA for volatility, and monitor using electron ionization (EI) mode .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., C-2 and C-6 chlorine atoms). Compare HOMO-LUMO gaps to experimental reaction rates with amines or thiols .

- Validate predictions via kinetic studies (e.g., pseudo-first-order conditions) .

Q. What strategies resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. DFT-optimized geometries).

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers in spectral datasets .

- Re-examine solvent effects or protonation states in computational models .

Q. How to design degradation studies to assess environmental persistence?

- Methodological Answer :

- Hydrolytic Degradation : Incubate in buffers (pH 3–9) at 25–50°C. Monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid).

- Photolytic Degradation : Expose to UV light (254 nm) and analyze degradation kinetics using Arrhenius plots .

Q. What mechanistic insights can be gained from studying substituent effects on bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.